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Compound of Interest

Compound Name:

(3-Ethoxy-3-

oxopropyl)triphenylphosphonium

bromide

Cat. No.: B151500 Get Quote

An In-Depth Technical Guide to (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

This guide provides an in-depth technical overview of (3-Ethoxy-3-
oxopropyl)triphenylphosphonium bromide, a pivotal reagent in modern organic synthesis.

Designed for researchers, scientists, and professionals in drug development, this document

elucidates the compound's properties, synthesis, reaction mechanisms, and practical

applications, grounding theoretical knowledge in field-proven insights.

Core Identity and Physicochemical Profile
(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is a quaternary phosphonium salt,

widely recognized as a precursor to a stabilized Wittig reagent. Its primary utility lies in its ability

to convert aldehydes and ketones into E-configured α,β-unsaturated esters, a crucial functional

group in numerous complex molecules and pharmaceutical intermediates.

The formal IUPAC name for this compound is (3-ethoxy-3-oxopropyl)(triphenyl)phosphonium

bromide. Its identity and key properties are summarized below.
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Property Value Source(s)

CAS Number 42843-94-7 [1][2]

Molecular Formula C₂₃H₂₄BrO₂P [1][2]

Molecular Weight 443.31 g/mol [1][2]

Appearance White to off-white solid [3]

Melting Point 145 °C (decomposes) [3]

Storage Conditions

Store at 2-8°C or at room

temperature under an inert

atmosphere.

[1][3]
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Synthesis of the Phosphonium Salt: An S_N2
Approach
The synthesis of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is a classic

example of quaternization of a phosphine. The reaction proceeds via a bimolecular nucleophilic

substitution (S_N2) mechanism. Triphenylphosphine, an excellent nucleophile due to the

electron-donating properties and polarizability of the phosphorus atom, attacks the electrophilic

carbon atom of an alkyl halide, displacing the bromide ion.

The typical precursors are triphenylphosphine (PPh₃) and ethyl 3-bromopropanoate. The

choice of a primary alkyl halide is crucial as the S_N2 mechanism is sensitive to steric

hindrance.[4]
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Caption: Synthesis workflow for the target phosphonium salt.

Protocol 1: Synthesis of (3-Ethoxy-3-
oxopropyl)triphenylphosphonium bromide

Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and

magnetic stirrer, combine triphenylphosphine (1.0 eq) and ethyl 3-bromopropanoate (1.05

eq).

Solvent Addition: Add a suitable solvent, such as toluene or acetonitrile, to achieve a

concentration of approximately 0.5–1.0 M.

Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress can be monitored

by ³¹P NMR spectroscopy, observing the shift from triphenylphosphine (approx. -5 ppm) to

the phosphonium salt (approx. +25 ppm).

Isolation: Upon completion, cool the reaction mixture to room temperature. The phosphonium

salt often precipitates from the solution. If not, the solvent can be partially removed under

reduced pressure to induce crystallization.

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold,

non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.
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Dry the product under vacuum.

The Wittig Reaction: Mechanism and
Stereochemical Control
The true value of the phosphonium salt is realized upon its conversion to a phosphonium ylide

(or phosphorane), the active component in the Wittig reaction.[5] This reaction is a cornerstone

of organic synthesis for its reliable formation of carbon-carbon double bonds.[6][7]

Part A: Formation of the Stabilized Ylide
The protons on the carbon alpha to the phosphorus atom are acidic due to the electron-

withdrawing inductive effect of the phosphonium cation and the ability of phosphorus to

stabilize an adjacent carbanion via d-orbital participation (the ylide resonance form). A strong

base is used to deprotonate the salt.

However, in this specific case, the presence of the adjacent ethoxycarbonyl group further

increases the acidity of these protons by resonance delocalization of the negative charge onto

the oxygen atom. This makes the resulting ylide "stabilized." Common bases for deprotonating

stabilized precursors include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or

carbonate bases.[8] The use of exceptionally strong organolithium bases (like n-BuLi) is often

unnecessary and can sometimes lead to side reactions.

Part B: The Reaction Mechanism and E-Selectivity
The reaction of the stabilized ylide with an aldehyde or ketone proceeds through a mechanism

that favors the formation of the (E)-alkene. The modern understanding of the lithium-free Wittig

reaction supports a direct [2+2] cycloaddition pathway.[6][7]

Reversible Addition: The ylide attacks the carbonyl carbon. For stabilized ylides, this initial

nucleophilic addition is often reversible.

Intermediate Formation: The attack leads to the formation of an oxaphosphetane

intermediate. Due to the reversibility, the system can equilibrate to the thermodynamically

more stable intermediate.
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Thermodynamic Control: The most stable oxaphosphetane intermediate is the one that

minimizes steric repulsion between the large triphenylphosphine group and the substituent

from the carbonyl compound (R group). This preferred arrangement places these groups in a

trans relationship within the four-membered ring.

Syn-Elimination: The oxaphosphetane collapses in a concerted, syn-elimination fashion. The

thermodynamically favored trans-substituted intermediate directly yields the (E)-alkene and

triphenylphosphine oxide. The formation of the very stable P=O bond (bond energy > 130

kcal/mol) is the primary driving force for the entire reaction.[5]

Ylide Formation
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Caption: Mechanism of the E-selective Wittig reaction with a stabilized ylide.
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Field-Proven Experimental Protocol
This section provides a representative, self-validating protocol for the olefination of an aldehyde

using (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide.

Protocol 2: General Procedure for E-Selective
Olefination

Rationale: This procedure uses sodium hydride, a strong, non-nucleophilic base, to generate

the ylide in situ. Anhydrous THF is used as the solvent because protic solvents would

quench the ylide. The reaction is typically run at room temperature or with gentle heating to

ensure the thermodynamic equilibrium favoring the E-product is reached.

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert

atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a

thermometer.

Ylide Generation:

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous

tetrahydrofuran (THF).

In a separate flask, dissolve (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide
(1.1 eq) in anhydrous THF.

Add the phosphonium salt solution dropwise to the NaH suspension at 0 °C.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for 1 hour. A color change (often to yellow or orange) and cessation of

hydrogen evolution indicates ylide formation.

Carbonyl Addition:

Dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF.

Add the carbonyl solution dropwise to the ylide mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the

reaction by Thin Layer Chromatography (TLC).

Workup and Purification:

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl)

solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate

(3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Concentrate the filtrate under reduced pressure. The crude product will contain the desired

alkene and triphenylphosphine oxide.

Purify the product using flash column chromatography on silica gel. The less polar alkene

will typically elute before the highly polar triphenylphosphine oxide.

Safety and Handling
As a chemical reagent, (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide requires

careful handling to minimize risk.

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation

(H319), and may cause respiratory irritation (H335).

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood.[9] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and

chemical-resistant gloves.[10]

Handling: Avoid generating dust.[9] Keep containers tightly sealed when not in use. In case

of spills, clean up immediately using dry procedures to avoid dust generation.[9]

Incompatibilities: Avoid contact with strong oxidizing agents.[11]
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Conclusion and Future Outlook
(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is an indispensable tool for the

stereoselective synthesis of (E)-α,β-unsaturated esters. Its reliability, the thermodynamic

control it offers, and the high stability of its corresponding ylide make it a preferred choice in

multi-step synthesis. While the Wittig reaction's atom economy is inherently poor due to the

formation of a stoichiometric amount of triphenylphosphine oxide byproduct, its functional

group tolerance and predictability often outweigh this limitation.[7] Ongoing research in green

chemistry continues to explore catalytic olefination reactions and methods for recycling the

phosphine oxide byproduct, aiming to improve the sustainability of this powerful transformation.

[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [IUPAC name for (3-Ethoxy-3-
oxopropyl)triphenylphosphonium bromide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151500#iupac-name-for-3-ethoxy-3-oxopropyl-
triphenylphosphonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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